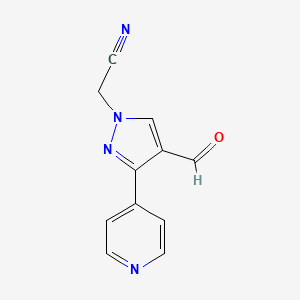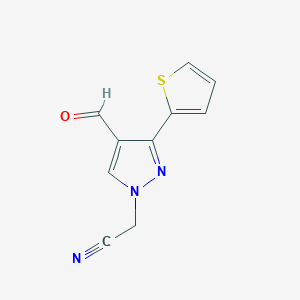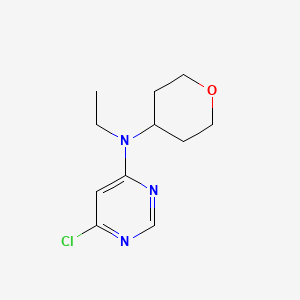
6-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine
Overview
Description
6-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine, or 6-CEP, is an organic compound with a wide range of uses in scientific research. It is a substituted pyrimidine derivative that has been studied for its potential applications in drug discovery, drug delivery, and biochemistry. 6-CEP has been studied for its ability to act as a substrate for enzymes, as a ligand for binding proteins, and as a ligand for receptors. It has also been used to study the structure and function of enzymes and other proteins.
Scientific Research Applications
Synthesis and Anti-Tubercular Evaluation
A study by Vavaiya et al. (2022) described the synthesis and evaluation of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, which included a key intermediate similar to 6-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine. These compounds were tested for their effectiveness against Mycobacterium tuberculosis. The study concluded that some compounds exhibited potent anti-tubercular activity, demonstrating the potential application of such chemicals in developing new treatments for tuberculosis (Vavaiya et al., 2022).
Anticancer and Anti-Inflammatory Applications
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, which showed promise as anticancer and anti-5-lipoxygenase agents. The structural modifications of these compounds, which are chemically related to 6-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine, were key to their biological activities, highlighting the potential of these compounds in therapeutic applications (Rahmouni et al., 2016).
Synthesis Methods and Applications
Wang et al. (2011) developed an environment-friendly protocol for synthesizing derivatives of a compound structurally similar to 6-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine. This method offers advantages in terms of simplicity, efficiency, and yield, which is significant for the large-scale production of such compounds for research and potential therapeutic uses (Wang et al., 2011).
Antitumor, Antifungal, and Antibacterial Properties
Titi et al. (2020) explored the synthesis of pyrazole derivatives, including compounds structurally related to 6-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine. These compounds were found to have antitumor, antifungal, and antibacterial properties, offering insights into the broad spectrum of biological activities associated with such chemical structures (Titi et al., 2020).
Mechanism of Action
: Indazole: a medicinally important heterocyclic moiety : Tetrahydropyran - Wikipedia : O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine : A brief review of the biological potential of indole derivatives : 6-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine : ChemicalBook - Structure Search : CAS Number: 915095-99-7 : 4-Aminotetrahydropyran 97 38041-19-9
properties
IUPAC Name |
6-chloro-N-ethyl-N-(oxan-4-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-2-15(9-3-5-16-6-4-9)11-7-10(12)13-8-14-11/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOLEIMARPVYRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



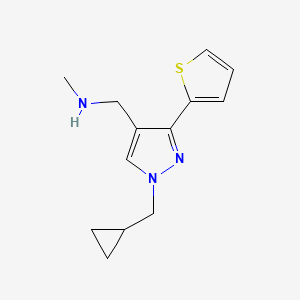
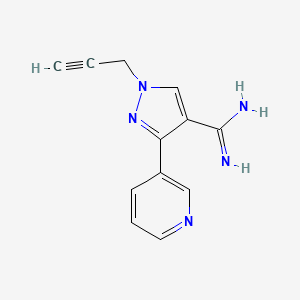
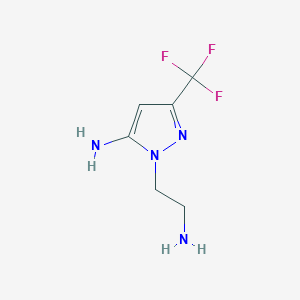

![6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492790.png)

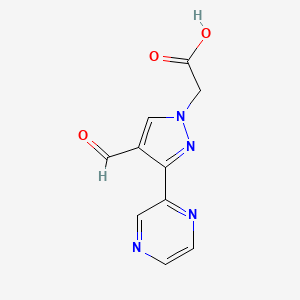

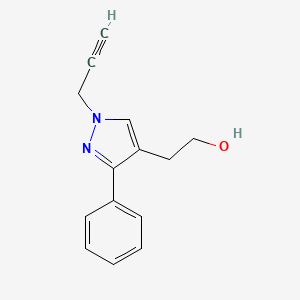
![1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1492801.png)
![6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492802.png)

